N'-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide
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Overview
Description
N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a 1-methyl-1H-1,2,3-triazole ring attached to a benzohydrazide moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This method is highly efficient and provides high yields of the desired product. The general synthetic route involves the reaction of an azide derivative with an alkyne derivative in the presence of a copper catalyst. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It has shown promise in the development of new therapeutic agents.
Industry: Utilized in the production of dyes, photographic materials, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
1,2,3-Triazole: A parent compound with similar biological activities.
1,2,4-Triazole: Another isomer with distinct chemical properties and applications.
Benzohydrazide Derivatives: Compounds with similar structural features but different functional groups.
Uniqueness: N’-(1-methyl-1H-1,2,3-triazole-4-carbonyl)benzohydrazide stands out due to its unique combination of the triazole ring and benzohydrazide moiety, which imparts distinct chemical reactivity and biological activity. Its versatility in various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
N'-benzoyl-1-methyltriazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-16-7-9(12-15-16)11(18)14-13-10(17)8-5-3-2-4-6-8/h2-7H,1H3,(H,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDJYDXIPVTREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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